molecular formula C26H20N2O5 B449617 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE

4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE

Cat. No.: B449617
M. Wt: 440.4g/mol
InChI Key: ZPMSBRPPIHTECM-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves multiple steps. One common approach is the condensation reaction between a furan-2-carboxylate derivative and a hydrazone precursor. The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the phenyl and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[4-(methoxymethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
  • 4-[(E)-(2-{[4-(chloromethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
  • 4-[(E)-(2-{[4-(bromomethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Uniqueness

4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is unique due to the presence of the phenoxymethyl group, which can enhance its biological activity and chemical reactivity compared to other similar compounds[5][5].

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4g/mol

IUPAC Name

[4-[(E)-[[4-(phenoxymethyl)benzoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H20N2O5/c29-25(21-12-8-20(9-13-21)18-32-22-5-2-1-3-6-22)28-27-17-19-10-14-23(15-11-19)33-26(30)24-7-4-16-31-24/h1-17H,18H2,(H,28,29)/b27-17+

InChI Key

ZPMSBRPPIHTECM-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4

SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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